REACTION_CXSMILES
|
[SH:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].CO[C:9](OC)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC1(C)C2(CS(O)(=O)=O)C(CC1CC2)=O>C1C=CC=CC=1>[C:10]1([C:9]2([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[S:1][CH2:2][CH:3]([CH2:4][OH:5])[O:6]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
SCC(CO)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
13.48 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=CC=C1)(C1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0.7 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated with an oil bath
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
Benzene/methanol was collected
|
Type
|
CUSTOM
|
Details
|
removed while more benzene
|
Type
|
ADDITION
|
Details
|
was added to the refluxing reaction
|
Type
|
DISTILLATION
|
Details
|
After about 200 mL benzene/methanol was distilled out
|
Type
|
WASH
|
Details
|
The column was then eluted
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(OC(CS1)CO)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |